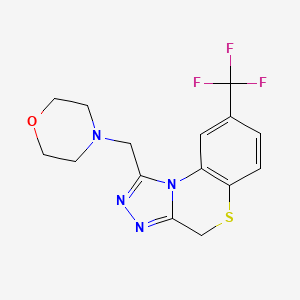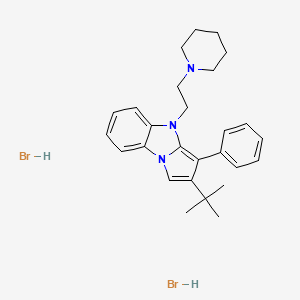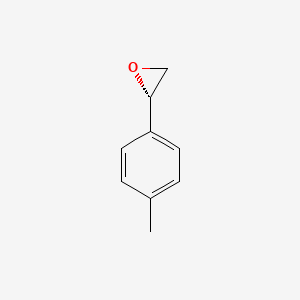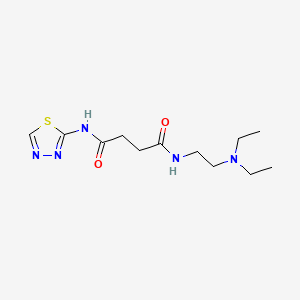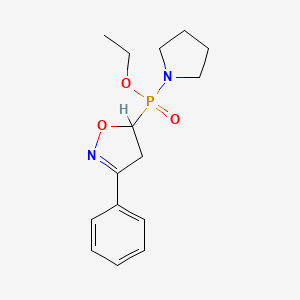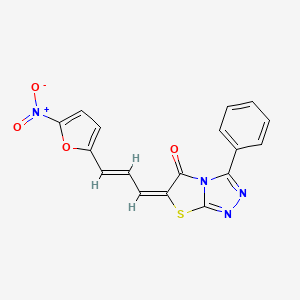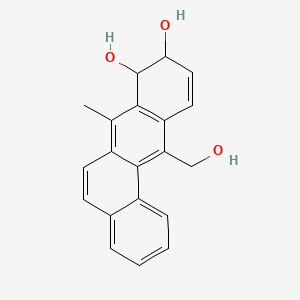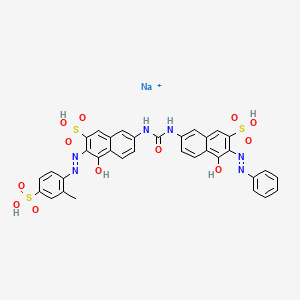
Alalevonadifloxacin mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alalevonadifloxacin mesylate is a broad-spectrum fluoroquinolone antibiotic developed by Wockhardt Bio AG. It is a prodrug of levonadifloxacin, designed to enhance oral bioavailability. This compound is primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other difficult-to-treat bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alalevonadifloxacin mesylate involves multiple steps, starting with the preparation of the L-alanine ester of levonadifloxacin. The key steps include:
Formation of the L-alanine ester: This involves the reaction of levonadifloxacin with L-alanine in the presence of suitable coupling agents.
Mesylation: The ester is then reacted with methanesulfonic acid to form the mesylate salt
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process includes rigorous purification steps to ensure the removal of genotoxic impurities such as methyl methane sulfonate, ethyl methane sulfonate, and isopropyl methane sulfonate .
Analyse Chemischer Reaktionen
Types of Reactions
Alalevonadifloxacin mesylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release the active drug, levonadifloxacin.
Oxidation and Reduction: These reactions can modify the quinolone core, affecting its antibacterial activity.
Substitution: The piperidine ring can undergo substitution reactions, potentially altering the compound’s pharmacokinetic properties
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products
Levonadifloxacin: The primary product formed from hydrolysis.
Modified Quinolones: Products formed from oxidation, reduction, and substitution reactions
Wissenschaftliche Forschungsanwendungen
Alalevonadifloxacin mesylate has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Extensively studied for its efficacy against MRSA and other resistant bacterial strains. .
Industry: Utilized in the development of new antibacterial agents and formulations
Wirkmechanismus
Alalevonadifloxacin mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these targets, this compound prevents the supercoiling of bacterial DNA, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levonadifloxacin: The active form of alalevonadifloxacin mesylate, used intravenously.
Moxifloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A widely used fluoroquinolone with a broader spectrum but less potent against MRSA
Uniqueness
This compound is unique due to its enhanced oral bioavailability and potent activity against resistant bacterial strains, including MRSA. Its ability to be administered orally makes it a valuable option for outpatient treatment of severe infections .
Eigenschaften
CAS-Nummer |
948895-94-1 |
|---|---|
Molekularformel |
C23H30FN3O8S |
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C22H26FN3O5.CH4O3S/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24;1-5(2,3)4/h9-13H,3-8,24H2,1-2H3,(H,28,29);1H3,(H,2,3,4)/t11-,12-;/m0./s1 |
InChI-Schlüssel |
QFROQFYGNZZJJU-FXMYHANSSA-N |
Isomerische SMILES |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O.CS(=O)(=O)O |
Kanonische SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



